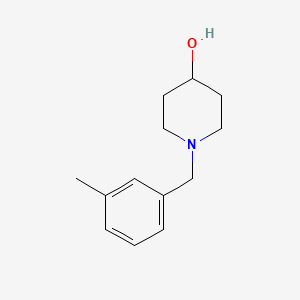

![molecular formula C18H24N2O3 B5656409 1-acetyl-3-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}piperidine](/img/structure/B5656409.png)

1-acetyl-3-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related piperidine derivatives involves multistep chemical reactions. For instance, the creation of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate is achieved through a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine. This synthesis showcases the methodology that could be adapted for synthesizing the target compound, emphasizing the importance of specific reactants and conditions in achieving desired molecular structures (Khan et al., 2013).

Molecular Structure Analysis

Molecular structure analysis of piperidine derivatives reveals significant insights into their spatial arrangement and bonding interactions. For example, the analysis of various synthesized piperidine analogs, including those with added complexity such as heterocyclic components, demonstrates their conformational flexibility and potential for diverse chemical reactivity. X-ray diffraction studies and computational modeling provide evidence of their structural dimensions and the role of hydrogen bonding and other non-covalent interactions in stabilizing these structures (Feskov et al., 2019).

Chemical Reactions and Properties

Piperidine derivatives engage in a variety of chemical reactions, reflecting their versatile chemical properties. For instance, they can undergo reactions involving carbon dioxide insertion under certain conditions, showcasing their reactivity towards electrophilic species and potential for chemical modification. These reactions can lead to the formation of carbamic compounds, highlighting the piperidine derivatives' role in synthetic chemistry as intermediates for further transformation (Shi et al., 2000).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as their crystalline structure and phase behavior, are crucial for understanding their stability and suitability for various applications. Studies on compounds like 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)piperidine reveal the impact of intramolecular and intermolecular hydrogen bonding on their physical state, indicating the importance of such interactions in determining the material properties of these compounds (Kuleshova & Khrustalev, 2000).

Chemical Properties Analysis

The chemical behavior of piperidine derivatives under various conditions is a topic of extensive research. For example, their reactivity towards acetylcholinesterase, as demonstrated by specific inhibitors, underscores the importance of the piperidine scaffold in medicinal chemistry. The modification of piperidine derivatives to enhance their selectivity and potency as enzyme inhibitors highlights the potential of these compounds in the development of therapeutic agents (Sugimoto et al., 1995).

Propriétés

IUPAC Name |

1-[3-[3-(3-methylphenoxy)azetidine-1-carbonyl]piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-13-5-3-7-16(9-13)23-17-11-20(12-17)18(22)15-6-4-8-19(10-15)14(2)21/h3,5,7,9,15,17H,4,6,8,10-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBYCYFSBFWRURL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2CN(C2)C(=O)C3CCCN(C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-3-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-5-propyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5656346.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-2-(1H-1,2,4-triazol-1-yl)benzamide](/img/structure/B5656353.png)

![cis-3a-({4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1-piperazinyl}carbonyl)octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B5656366.png)

![9-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5656371.png)

![(3S*,4S*)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5656375.png)

![8-bromo-3-oxo-3H-benzo[f]chromene-2-carboxylic acid](/img/structure/B5656380.png)

![2-({2-[1-(4-allylbenzoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5656388.png)

![N-cyclopropyl-4-methoxy-2-[(1-L-prolyl-4-piperidinyl)oxy]benzamide hydrochloride](/img/structure/B5656397.png)

![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-diethylacetamide](/img/structure/B5656403.png)

![N-cyclopropyl-3-{5-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5656410.png)